4-bromo-1-(2-chloro-4-fluorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole
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Overview
Description
4-bromo-1-(2-chloro-4-fluorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole is a complex organic compound that features a pyrazole core substituted with various halogenated benzyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(2-chloro-4-fluorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole typically involves multi-step organic reactions. One common approach is the condensation of appropriate halogenated benzyl and phenyl hydrazines with a suitable diketone or aldehyde under acidic or basic conditions. The reaction conditions often include:
Solvents: Common solvents such as ethanol, methanol, or dichloromethane.
Catalysts: Acidic catalysts like hydrochloric acid or sulfuric acid, or basic catalysts like sodium hydroxide.
Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures (e.g., 50-80°C).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance efficiency and yield. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-(2-chloro-4-fluorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: Halogen atoms in the compound can be substituted with other functional groups using reagents like sodium iodide or potassium fluoride.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: Suzuki or Heck coupling reactions can be used to introduce additional aromatic groups.
Common Reagents and Conditions
Substitution: Sodium iodide in acetone, potassium fluoride in dimethyl sulfoxide.
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce extended aromatic systems.
Scientific Research Applications
4-bromo-1-(2-chloro-4-fluorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for designing new pharmaceuticals with potential therapeutic effects.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics and optoelectronic devices.
Biological Studies: It can serve as a probe for studying biological pathways and interactions involving halogenated aromatic compounds.
Mechanism of Action
The mechanism of action of 4-bromo-1-(2-chloro-4-fluorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole involves its interaction with specific molecular targets. The halogenated aromatic groups can engage in halogen bonding and π-π interactions with biological macromolecules, influencing their function and activity. The pyrazole core may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-bromo-4-chloro-2-fluorobenzene
- 4-fluorobenzyl bromide
- p-bromofluorobenzene
Uniqueness
Compared to similar compounds, 4-bromo-1-(2-chloro-4-fluorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole is unique due to its multi-substituted pyrazole core, which provides a diverse range of chemical reactivity and potential applications. The presence of multiple halogen atoms enhances its ability to participate in various chemical reactions and interactions, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H13BrClF3N2 |
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Molecular Weight |
477.7 g/mol |
IUPAC Name |
4-bromo-1-[(2-chloro-4-fluorophenyl)methyl]-3,5-bis(4-fluorophenyl)pyrazole |
InChI |
InChI=1S/C22H13BrClF3N2/c23-20-21(13-1-6-16(25)7-2-13)28-29(12-15-5-10-18(27)11-19(15)24)22(20)14-3-8-17(26)9-4-14/h1-11H,12H2 |
InChI Key |
HWWROTCNPIUFSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=NN2CC3=C(C=C(C=C3)F)Cl)C4=CC=C(C=C4)F)Br)F |
Origin of Product |
United States |
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